Comparative Cellular Anti-Proliferative Activity in MIA PaCa-2 Cells
In a 72-hour CellTiter-Glo assay using the KRAS G12C-mutant MIA PaCa-2 pancreatic cancer cell line, K-Ras G12C-IN-4 demonstrates an IC50 of 0.067 µM [1]. This anti-proliferative potency is approximately 2.2-fold lower than ARS-1620, which exhibits an IC50 of 0.150 µM in the same cell line and assay format [2].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.067 µM |
| Comparator Or Baseline | ARS-1620, IC50 = 0.150 µM |
| Quantified Difference | 2.2-fold more potent (lower IC50) |
| Conditions | MIA PaCa-2 cells, 72-hour CellTiter-Glo assay |
Why This Matters
This demonstrates superior in vitro potency against a key pancreatic cancer model compared to a widely used benchmark tool compound, influencing dose selection for in vivo studies.
- [1] Shin Y, et al. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. ACS Med Chem Lett. 2019 Aug 20;10(9):1302-1308. View Source
- [2] Janes MR, et al. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell. 2018 Jan 25;172(3):578-589.e17. View Source
